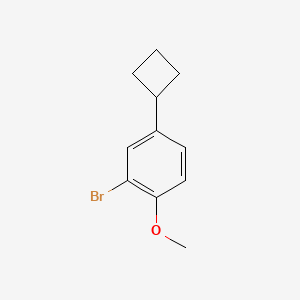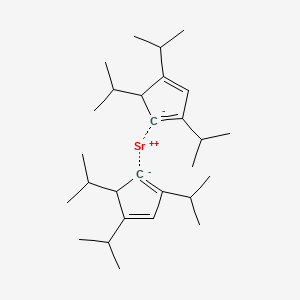
3-Bromo-2,6-difluoro-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-2,6-difluoro-5-methoxybenzoic acid” is a chemical compound that is used as a pharmaceutical intermediate . It has a molecular formula of C8H5BrF2O3 and a molecular weight of 267.03 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with bromo, difluoro, and methoxy functional groups attached. The exact positions of these groups on the benzene ring are indicated by the numbers in the compound’s name .Scientific Research Applications
3-Bromo-2,6-difluoro-5-methoxybenzoic acid has been studied for its potential use in drug development, as a reagent in organic synthesis, and as a biomarker for environmental exposure. It has been used as a reagent in the synthesis of various drugs, such as 5-fluorouracil and methotrexate. It has also been used as a reagent in organic synthesis to prepare 2,6-difluorobenzoic acid derivatives, which have potential applications in the pharmaceutical and agrochemical industries. This compound has also been studied as a biomarker for environmental exposure to brominated compounds, such as polybrominated diphenyl ethers (PBDEs).
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluoro-5-methoxybenzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, such as fatty acid synthase and acetyl-CoA carboxylase. In addition, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce pain, and improve cardiovascular health. It has also been shown to have anti-cancer properties, as well as anti-bacterial and anti-fungal effects. In addition, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of Alzheimer’s disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
3-Bromo-2,6-difluoro-5-methoxybenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and can be stored for long periods of time without degradation. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, this compound has several limitations. Its solubility in water is limited, and it is not very soluble in organic solvents. In addition, it is not very stable in air, and can be easily oxidized.
Future Directions
The potential future directions for 3-Bromo-2,6-difluoro-5-methoxybenzoic acid include further research into its mechanism of action and its potential therapeutic applications. In addition, further research into its potential use as a biomarker for environmental exposure is needed. Further research could also be done to explore its potential use in drug synthesis, as well as its potential use in other organic synthesis reactions. Finally, further research could be done to explore its potential use in the treatment of neurological disorders.
Synthesis Methods
3-Bromo-2,6-difluoro-5-methoxybenzoic acid can be synthesized through a variety of methods, including chemical oxidation, reduction, and hydrolysis of benzoic acid. The most common method of synthesis involves the reaction of benzoic acid with bromine and a reducing agent such as sodium borohydride. This reaction yields this compound and other brominated benzoic acid derivatives. The reaction can be performed in a variety of solvents, including water, ethanol, and dichloromethane.
properties
IUPAC Name |
3-bromo-2,6-difluoro-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-4-2-3(9)6(10)5(7(4)11)8(12)13/h2H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXZNUIJFKTDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)








![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)